2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one
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Overview
Description
2-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H14FNO5S and its molecular weight is 387.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Banothu and Bavanthula (2012) focused on the synthesis of chromeno pyrimidinone derivatives, which are structurally related to the compound of interest. These derivatives were synthesized via a reaction involving coumarin-3-carboxylic acid and evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial applications (Banothu & Bavanthula, 2012).
Antimycobacterial Agents
Ceruso et al. (2014) investigated fluorine-containing 1,3,5-triazinyl sulfonamide derivatives for their inhibitory effects on β-carbonic anhydrases from Mycobacterium tuberculosis. This study highlights the role of fluorine-substituted sulfonamide derivatives in developing new antimycobacterial agents with a different mechanism of action, demonstrating the importance of fluorine in enhancing the biological activity of sulfonamide compounds (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Antitumor and Antimicrobial Agents
Okasha et al. (2019) synthesized novel sulfonamide compounds incorporating a chromene azo motif, aimed at addressing drug-resistant pathogens. These compounds were evaluated for their antibacterial, antifungal, and antitumor activities, showcasing the diverse potential of sulfonamide chromene derivatives in therapeutic applications (Okasha et al., 2019).
Environmental Applications
Bao et al. (2020) investigated the redox treatability of 6:2 fluorotelomer sulfonic acid (a compound related to the fluorosulfonate group in the compound of interest) in chrome mist suppressant solutions. This study provides insights into the environmental impact and degradation pathways of fluorinated compounds, highlighting the importance of understanding their stability and treatability in environmental applications (Bao et al., 2020).
Mechanism of Action
Mode of Action
The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may interact with biological targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
Given the structural features of the compound, it is plausible that it could interfere with a variety of biochemical processes, potentially including signal transduction, enzyme activity, and cellular metabolism .
Pharmacokinetics
The presence of the azetidine ring and the fluorobenzenesulfonyl group suggest that it may have good bioavailability and metabolic stability .
Result of Action
Given its structural features, it is plausible that it could have a variety of effects, potentially including modulation of enzyme activity, alteration of signal transduction pathways, and effects on cellular metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its activity .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5S/c20-12-5-7-13(8-6-12)27(24,25)14-10-21(11-14)19(23)18-9-16(22)15-3-1-2-4-17(15)26-18/h1-9,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQLBFUATJZQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.